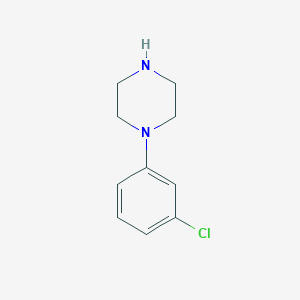

1-(3-Chlorophenyl)piperazine

Description

m-Chlorophenylpiperazine has been used in trials studying the treatment of Alcoholism.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFVKMTVMIZMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13078-15-4 (mono-hydrochloride), 51639-49-7 (di-hydrochloride) | |

| Record name | 1-(3-Chlorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045138 | |

| Record name | 1-(3-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6640-24-0 | |

| Record name | 1-(3-Chlorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6640-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Chlorophenylpiperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6640-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(m-chlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLOROPHENYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REY0CNO998 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-(3-Chlorophenyl)piperazine (m-CPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)piperazine, commonly known as m-CPP, is a psychoactive compound belonging to the phenylpiperazine class of drugs. Initially developed for research purposes, it has been widely used as a pharmacological tool to probe the function of the serotonin (B10506) system.[1] Furthermore, m-CPP is an active metabolite of several clinically used drugs, including the antidepressant trazodone.[2] Its complex pharmacological profile, characterized by interactions with multiple neurotransmitter receptors, results in a wide range of physiological and behavioral effects. This technical guide provides a comprehensive overview of the mechanism of action of m-CPP, with a focus on its receptor binding affinity, functional activity, and downstream signaling pathways.

Core Mechanism of Action: A Multi-Target Profile

The primary mechanism of action of m-CPP involves its interaction with a variety of serotonin (5-hydroxytryptamine, 5-HT) receptors, where it exhibits a range of activities from agonism to antagonism. It also displays affinity for the serotonin transporter and other neurotransmitter receptors, contributing to its complex pharmacological effects.

Receptor Binding Affinity

The affinity of m-CPP for various neurotransmitter receptors has been characterized through radioligand binding assays. The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of m-CPP at key human and rodent receptors.

| Receptor/Transporter | Ligand | Tissue/System | Species | Binding Affinity (Ki, nM) | IC50 (nM) | Reference(s) |

| Serotonin Receptors | ||||||

| 5-HT1A | [3H]8-OH-DPAT | Hippocampus | Rat | - | - | [3] |

| 5-HT1B | [125I]CYP | Hypothalamus/Striatum | Rat | - | - | [3] |

| 5-HT2A | [3H]Ketanserin | Cortex | Rat | - | - | [3] |

| 5-HT2C | Human | 3.4 | - | [4] | ||

| 5-HT (general) | [3H]Serotonin | Cortex Membranes | Rat | 100 | - | [5] |

| 5-HT Receptor Subtypes (general) | Human Brain Membranes | Human | - | 360 - 1300 | [6] | |

| Serotonin Transporter | ||||||

| SERT | [125I]RTI-55 | Occipital Cortex | Human | - | 230 | [7] |

| Adrenergic Receptors | ||||||

| α1 | [3H]WB 4101 | Brain Membranes | Rat | - | - | [5] |

| α2 | [3H]Rauwolscine | Human Brain Membranes | Human | - | 570 | [6] |

| β | [3H]DHA | Brain Membranes | Rat | - | - | [5] |

| Dopamine (B1211576) Receptors | ||||||

| D2-like | [3H]Spiroperidol | Striatal Membranes | Rat | >10,000 | - | [5] |

Note: This table presents a selection of available data. Ki and IC50 values can vary depending on the specific radioligand, tissue preparation, and experimental conditions used.

Functional Activity

m-CPP exhibits a complex functional profile, acting as an agonist at most serotonin receptors, a partial agonist at 5-HT2A and 5-HT2C receptors, and an antagonist at the 5-HT2B receptor.[4] Its activity at the serotonin transporter is also a critical component of its mechanism, where it can induce serotonin release by promoting transporter-mediated efflux.[8]

The functional consequences of m-CPP's interaction with key serotonin receptors include:

-

5-HT1A Receptor Agonism: Activation of 5-HT1A receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9] This action is thought to contribute to some of the anxiolytic and antidepressant-like effects observed with m-CPP.

-

5-HT2C Receptor Partial Agonism: m-CPP's partial agonism at 5-HT2C receptors is a key mediator of many of its prominent effects, including anxiety, anorexia, and hormonal changes.[10][11] These receptors are coupled to Gq/11 proteins, and their activation stimulates the phosphoinositide hydrolysis pathway.

-

Serotonin Transporter Interaction: m-CPP has an appreciable affinity for the serotonin transporter (SERT) and can act as a serotonin releasing agent.[7][8] This is believed to occur through a reversal of the normal transporter function, leading to a non-vesicular release of serotonin into the synaptic cleft.[8]

Signaling Pathways

The diverse effects of m-CPP are a direct result of its ability to modulate multiple intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with m-CPP's action at the 5-HT1A and 5-HT2C receptors.

Caption: Signaling pathway of m-CPP at the 5-HT1A receptor.

Caption: Signaling pathway of m-CPP at the 5-HT2C receptor.

Experimental Protocols

The characterization of m-CPP's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the affinity of a test compound (m-CPP) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

Caption: Workflow for a typical radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT2A receptors).

-

Increasing concentrations of m-CPP (or vehicle for total binding, and a high concentration of a known antagonist for non-specific binding).

-

The membrane preparation.

-

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity bound to the membranes using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the m-CPP concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of m-CPP that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Measurement for Gi/o-Coupled Receptors (e.g., 5-HT1A)

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase, a hallmark of Gi/o-coupled receptor activation.

Detailed Protocol:

-

Cell Culture:

-

Culture cells stably expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells) in appropriate media.

-

Plate the cells in a 96- or 384-well plate and grow to a suitable confluency.

-

-

Assay Procedure:

-

Wash the cells with a pre-warmed assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Pre-incubate the cells with increasing concentrations of m-CPP for a short period.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin (B1673556) (a direct activator of adenylyl cyclase).

-

Incubate for a defined time (e.g., 30 minutes) at 37°C.

-

-

cAMP Quantification:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., based on HTRF, FRET, or ELISA).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the m-CPP concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of m-CPP that produces 50% of its maximal inhibitory effect) and the Emax (the maximum inhibition of cAMP production).

-

Functional Assay: Phosphoinositide Hydrolysis for Gq/11-Coupled Receptors (e.g., 5-HT2C)

This assay measures the accumulation of inositol (B14025) phosphates (IPs), the products of phospholipase C (PLC) mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), which is a key downstream event of Gq/11-coupled receptor activation.

Detailed Protocol:

-

Cell Culture and Labeling:

-

Culture cells stably expressing the 5-HT2C receptor in appropriate media.

-

Label the cells by incubating them overnight with [3H]myo-inositol in inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.

-

-

Assay Procedure:

-

Wash the labeled cells with assay buffer.

-

Pre-incubate the cells with LiCl. Lithium chloride inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Add increasing concentrations of m-CPP and incubate for a defined period (e.g., 60 minutes) at 37°C.

-

-

Inositol Phosphate Extraction and Quantification:

-

Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).

-

Separate the accumulated [3H]inositol phosphates from the free [3H]myo-inositol and other cellular components using anion-exchange chromatography.

-

Quantify the amount of [3H]IPs in the eluate using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [3H]IPs accumulated against the logarithm of the m-CPP concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for m-CPP-stimulated phosphoinositide hydrolysis.

-

Conclusion

The mechanism of action of this compound is multifaceted, primarily driven by its interactions with a broad range of serotonin receptors and the serotonin transporter. Its ability to act as an agonist at several 5-HT receptor subtypes, particularly its partial agonism at the 5-HT2C receptor, coupled with its capacity to induce serotonin release, underpins its complex and often opposing physiological and behavioral effects. A thorough understanding of its binding affinities, functional activities, and the downstream signaling pathways it modulates is crucial for interpreting data from studies utilizing m-CPP as a pharmacological tool and for understanding the clinical effects of drugs that are metabolized to this active compound. The experimental protocols detailed in this guide provide a framework for the continued investigation of m-CPP and other novel psychoactive compounds.

References

- 1. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Metachlorophenylpiperazine (mCPP): a new designer drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 5. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and characterization of 1-(3-Chlorophenyl)piperazine

An In-depth Technical Guide on the Synthesis and Characterization of 1-(3-Chlorophenyl)piperazine

Introduction

This compound, commonly referred to as mCPP, is an N-arylpiperazine derivative. It holds significant interest in the fields of medicinal chemistry and pharmacology. mCPP is recognized both as a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant Trazodone (B27368), and as a major active metabolite of Trazodone and Nefazodone (B1678010).[1][2][3][4] Its pharmacological profile is primarily characterized by its activity as a non-selective serotonin (B10506) receptor agonist, with a notable affinity for the 5-HT2C receptor.[2][4] This guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most prevalent and well-documented method for synthesizing this compound involves the condensation reaction between 3-chloroaniline (B41212) and bis(2-chloroethyl)amine (B1207034) hydrochloride.[5][6] This reaction is typically performed under reflux conditions in a suitable solvent such as xylene or water.[5][6] An alternative, though less detailed in the literature, involves the reaction of 3-chlorobenzyl chloride with piperazine (B1678402) in the presence of a base.[7]

The primary synthesis route begins with the preparation of bis(2-chloroethyl)amine hydrochloride from diethanolamine (B148213) and thionyl chloride.[5][8] This intermediate is then reacted with 3-chloroaniline to form the piperazine ring and yield the desired product.

Experimental Protocols

Protocol 1: Synthesis via 3-Chloroaniline and Bis(2-chloroethyl)amine Hydrochloride

This protocol is adapted from established industrial and patent literature.[5][6][9]

-

Preparation of Bis(2-chloroethyl)amine Hydrochloride:

-

In a suitable reaction vessel equipped with a stirrer and reflux condenser, add diethanolamine (1.0 eq) to a solvent such as chloroform (B151607) or xylene.[5][8]

-

Slowly add thionyl chloride (SOCl₂) (2.0-4.0 eq) dropwise while maintaining stirring and cooling, as the reaction is exothermic.

-

After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and remove the excess solvent and thionyl chloride under reduced pressure.

-

The resulting solid, bis(2-chloroethyl)amine hydrochloride, can be purified by recrystallization from a suitable solvent like acetone.[8]

-

-

Synthesis of this compound:

-

Charge the reaction vessel with water, 3-chloroaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), and a base such as sodium hydroxide.[6] Alternatively, the reaction can be run in xylene with a catalytic amount of an acid like p-toluenesulfonic acid.[5]

-

Heat the mixture to reflux (approx. 90-145°C depending on the solvent) and maintain for 15-24 hours.[6][8] Monitor the reaction's progress by an appropriate analytical method (e.g., GC or HPLC).

-

Upon completion, cool the reaction mixture.

-

If using an aqueous system, add an organic solvent like toluene (B28343) to extract the product.[6] Separate the organic layer. If using an organic solvent system, cool the mixture to crystallize the hydrochloride salt of the product, which can be filtered.[5]

-

Wash the organic layer or the filtered product with water and/or brine to remove inorganic salts.

-

The solvent is removed from the organic layer by distillation under reduced pressure to yield the final product, this compound.[6] Further purification can be achieved by vacuum distillation or recrystallization.

-

Protocol 2: General Characterization by GC-MS

This protocol outlines a general procedure for the analysis of mCPP, often used in toxicological and forensic settings.[10][11]

-

Sample Preparation (e.g., from a reaction mixture or biological matrix):

-

Perform a liquid-liquid extraction. Acidify the aqueous sample and wash with a non-polar solvent to remove neutral and acidic impurities.

-

Basify the aqueous layer and extract the mCPP into an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization (Optional but common):

-

GC-MS Analysis:

-

Reconstitute the dried extract or derivatized product in a suitable solvent (e.g., methanol, ethyl acetate).

-

Inject an aliquot into a GC-MS system.

-

GC Conditions: Use a non-polar capillary column (e.g., VF-5MS or similar).[12] Employ a temperature ramp program, for example, starting at 60°C and ramping up to 270°C, to ensure separation of analytes.[12]

-

MS Conditions: Operate the mass spectrometer in full-scan electron ionization (EI) mode.

-

Identify mCPP based on its retention time and the fragmentation pattern in its mass spectrum.

-

Data Presentation

Physicochemical Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | m-Chlorophenylpiperazine, mCPP | [1] |

| Molecular Formula | C₁₀H₁₃ClN₂ | [1][12] |

| Molecular Weight | 196.67 g/mol | [1][12] |

| Appearance | White to off-white crystalline solid/powder | [7] |

| Melting Point | 162-164 °C (free base) | [7] |

| 210-214 °C (dec.) (HCl salt) | [2][4] | |

| Boiling Point | ~285-287 °C | [7] |

| Solubility | Soluble in methanol, ethanol, DMSO | [2][7] |

| Sparingly soluble in water | [7] |

Analytical Characterization Data

Summary of spectroscopic and chromatographic data used for the identification and characterization of this compound.

| Analytical Technique | Characteristic Data | Reference |

| UV-Vis Spectroscopy | λmax: 211, 249, 288 nm (in PBS, pH 7.2) | [3] |

| GC-MS (EI) | Key Mass Fragments (m/z): 196 (M+), 156, 154, 122 | [1] |

| Kovats Retention Index | 1777.1 (Semi-standard non-polar column) | [1] |

| Infrared (IR) Spectroscopy | ATR-IR data available | [1] |

| LC-MS | ESI-MS/MS data available | [13][14] |

Visualization of Analytical Workflow

The general workflow for the characterization of a synthesized chemical compound like mCPP is depicted below.

Safety and Handling

This compound is considered hazardous and requires careful handling. Appropriate personal protective equipment (PPE) and engineering controls should be used.

| Hazard Category | GHS Classification | Precautionary Measures |

| Acute Toxicity | Acute Tox. 4 (Oral), H302: Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. Call a POISON CENTER or doctor if you feel unwell.[1][15] |

| Skin Irritation | Skin Irrit. 2, H315: Causes skin irritation | Wear protective gloves. If skin irritation occurs: Get medical advice/attention. Wash contaminated clothing before reuse.[1][15] |

| Eye Irritation | Eye Irrit. 2, H319: Causes serious eye irritation | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][15] |

| Respiratory Irritation | STOT SE 3, H335: May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][15] |

| Handling & Storage | - | Handle in a well-ventilated area or under a chemical fume hood. Store in a cool, dry place away from heat, with the container tightly sealed.[7][16] |

Conclusion

This technical guide has detailed the primary synthesis route and comprehensive characterization methods for this compound. The provided protocols for synthesis and analysis, along with tabulated physicochemical and safety data, serve as a valuable resource for professionals engaged in pharmaceutical research and development. The synthesis, primarily through the condensation of 3-chloroaniline and a bis(2-chloroethyl)amine precursor, is a robust method, while characterization relies on a combination of chromatographic and spectroscopic techniques to ensure purity and confirm identity. Adherence to strict safety protocols is mandatory when handling this compound.

References

- 1. This compound | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 99 65369-76-8 [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound hydrochloride | 65369-76-8 [chemicalbook.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. environmentclearance.nic.in [environmentclearance.nic.in]

- 7. 1-(3-Chlorophenyl) piperazine Manufacturer in Ankleshwar [nigamfinechem.co.in]

- 8. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 9. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 10. Piperazine-derived designer drug this compound (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

Unraveling the Complex Pharmacology of m-Chlorophenylpiperazine (mCPP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

meta-Chlorophenylpiperazine (mCPP), a psychoactive compound of the phenylpiperazine class, has been a subject of extensive research due to its complex and multifaceted pharmacological profile. Initially developed for scientific research and later emerging as a designer drug, mCPP serves as a crucial tool for probing the serotonergic system. This technical guide provides an in-depth exploration of the pharmacological properties of mCPP, focusing on its mechanism of action, receptor binding affinities, pharmacokinetic profile, and its physiological and behavioral effects. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through standardized diagrams.

Introduction

meta-Chlorophenylpiperazine (mCPP) is a non-selective serotonin (B10506) (5-HT) receptor agonist and a serotonin reuptake inhibitor.[1] It is also a known metabolite of several antidepressant drugs, including trazodone, nefazodone, and etoperidone.[1][2] Its ability to interact with a wide range of serotonin receptor subtypes has made it a valuable pharmacological tool for investigating the role of the serotonergic system in various physiological and pathological processes.[3] However, its use is associated with a range of subjective effects in humans, often described as unpleasant, including anxiety, headaches, and dysphoria.[1][4] This guide aims to provide a detailed technical overview of the pharmacological characteristics of mCPP to support further research and drug development efforts.

Mechanism of Action and Receptor Pharmacology

mCPP exhibits a broad spectrum of activity at various neurotransmitter receptors, with a pronounced affinity for serotonin receptors. It acts as an agonist at most serotonin receptors it binds to, though its effects can vary depending on the receptor subtype and the specific cellular context.[1]

Receptor Binding Affinities

The binding affinities of mCPP for various human neurotransmitter receptors are summarized in Table 1. These values, presented as inhibition constants (Ki), indicate the concentration of mCPP required to occupy 50% of the receptors in in vitro binding assays. A lower Ki value signifies a higher binding affinity.

| Receptor Subtype | Ki (nM) | Receptor Subtype | Ki (nM) |

| Serotonin Receptors | Adrenergic Receptors | ||

| 5-HT1A | 140 | α1 | >1000 |

| 5-HT1B | 130 | α2 | 570[5] |

| 5-HT1D | 180 | Dopamine (B1211576) Receptors | |

| 5-HT2A | 32.1[1] | D2 | >10000[6] |

| 5-HT2B | 28.8[1] | Other | |

| 5-HT2C | 3.4[1] | SERT | 330 |

| 5-HT3 | 61.4[7] | NET | >1000 |

Table 1: Binding Affinities (Ki) of mCPP for Human Neurotransmitter Receptors. Data compiled from multiple sources.[1][5][6][7]

mCPP demonstrates the highest affinity for the 5-HT2C receptor, followed by the 5-HT2B and 5-HT2A receptors.[1] It also possesses significant affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors, as well as the serotonin transporter (SERT).[1] Its affinity for adrenergic and dopamine receptors is considerably lower.[5][6]

Functional Activity

mCPP generally acts as a non-selective serotonin receptor agonist.[8] However, its functional activity can be complex and receptor-specific:

-

5-HT2C Receptor: mCPP is a partial agonist at the human 5-HT2C receptor.[9] This interaction is believed to mediate many of its anxiogenic and anorectic effects.[1]

-

5-HT2B Receptor: In contrast to its agonist activity at other 5-HT2 receptors, mCPP acts as an antagonist at the human 5-HT2B receptor.[9]

-

5-HT1A Receptor: mCPP is an agonist at 5-HT1A receptors, which are involved in the regulation of mood and anxiety.[10]

-

Serotonin Transporter (SERT): mCPP acts as a serotonin reuptake inhibitor, thereby increasing the synaptic concentration of serotonin.[1] It has also been shown to act as a serotonin releasing agent.[1]

Signaling Pathways

The interaction of mCPP with its primary targets, the 5-HT2C and 5-HT1A receptors, initiates distinct downstream signaling cascades.

The 5-HT2C receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Agonist binding, such as by mCPP, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

The 5-HT1A receptor is a Gi/o-coupled GPCR. Its activation by mCPP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

Pharmacokinetics

The pharmacokinetic profile of mCPP is characterized by significant interindividual variability.[4] It is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[1]

| Parameter | Value (Oral Administration) | Value (Intravenous Administration) |

| Bioavailability | 14 - 108% | N/A |

| Elimination Half-life (t1/2) | 4 - 14 hours[1] | 2.4 - 6.8 hours |

| Clearance | N/A | 11 - 92 L/hr[4] |

| Primary Metabolizing Enzyme | CYP2D6[1] | CYP2D6[1] |

Table 2: Pharmacokinetic Parameters of mCPP in Humans. Data compiled from multiple sources.[1]

Physiological and Behavioral Effects

Administration of mCPP in humans and animal models elicits a range of physiological and behavioral responses, which are largely attributable to its interaction with the serotonergic system.

Hormonal Effects

mCPP has been shown to dose-dependently increase the secretion of several hormones, including cortisol, prolactin, and adrenocorticotropic hormone (ACTH).[3][10] These effects are thought to be mediated primarily through its agonist activity at 5-HT2C receptors.

Behavioral Effects

The subjective effects of mCPP in humans are often reported as unpleasant and include:

In rodent models, mCPP has been shown to induce anxiety-like behaviors and can worsen obsessive-compulsive symptoms.[1][12]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of mCPP's pharmacological properties.

Radioligand Binding Assay

This assay is used to determine the binding affinity of mCPP for various receptors.

Objective: To determine the inhibition constant (Ki) of mCPP for a specific receptor subtype.

Principle: This is a competitive binding assay where unlabeled mCPP competes with a radiolabeled ligand for binding to receptors in a cell membrane preparation. The amount of radioactivity bound to the membranes is measured, and the concentration of mCPP that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[13]

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled mCPP.

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of mCPP to determine the IC50 value. Calculate the Ki value.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters, such as serotonin and dopamine, in the brain of a freely moving animal following the administration of mCPP.[14]

Objective: To determine the effect of mCPP on neurotransmitter release in a specific brain region.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into the brain region of interest. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular fluid diffuse across the membrane into the aCSF, which is then collected and analyzed.

Methodology:

-

Probe Implantation: Surgically implant a microdialysis guide cannula into the target brain region of an anesthetized rodent.

-

Recovery: Allow the animal to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula and begin perfusing with aCSF at a slow, constant flow rate.

-

Baseline Collection: Collect several baseline dialysate samples.

-

mCPP Administration: Administer mCPP to the animal (e.g., via intraperitoneal injection).

-

Post-Administration Collection: Continue to collect dialysate samples at regular intervals.

-

Neurotransmitter Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Conclusion

m-Chlorophenylpiperazine is a pharmacologically complex agent with a high affinity for multiple serotonin receptor subtypes, most notably the 5-HT2C receptor. Its actions as a non-selective serotonin agonist and reuptake inhibitor lead to a wide array of physiological and behavioral effects. The significant interindividual variability in its pharmacokinetics presents challenges for its clinical and research applications. A thorough understanding of its intricate pharmacology, as detailed in this guide, is essential for interpreting experimental results and for the future development of more selective serotonergic agents. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers investigating the multifaceted roles of the serotonergic system in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. File:5-HT2C receptor pathway.png - Wikimedia Commons [commons.wikimedia.org]

- 6. benchchem.com [benchchem.com]

- 7. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]

- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. nhsjs.com [nhsjs.com]

- 12. researchgate.net [researchgate.net]

- 13. (Open Access) Lower Baseline Plasma Cortisol and Prolactin together with Increased Body Temperature and Higher mCPP-Induced Cortisol Responses in Men with Pedophilia (2001) | Michael Maes | 53 Citations [scispace.com]

- 14. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Neurochemical Profile of m-Chlorophenylpiperazine (mCPP) in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

meta-Chlorophenylpiperazine (mCPP), a psychoactive compound of the phenylpiperazine class, exerts complex and multifaceted effects on the central nervous system (CNS). Initially synthesized as a potential antihistamine, mCPP is now primarily utilized as a research tool to probe the function of the serotonin (B10506) (5-HT) system. It is also a known active metabolite of the antidepressant trazodone. This technical guide provides a comprehensive overview of the neurochemical effects of mCPP, detailing its interactions with various neurotransmitter systems, summarizing quantitative data on its receptor binding affinities and effects on neurotransmitter levels, and outlining the experimental protocols used to elucidate these properties. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development.

Receptor Binding Affinity

mCPP exhibits a broad binding profile, with significant affinity for a range of serotonin receptors. It also interacts with other neurotransmitter receptors, albeit generally with lower potency. The following table summarizes the binding affinities of mCPP at various human and rat brain receptors, presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50).

| Receptor/Transporter | Species | Tissue | Radioligand | Ki (nM) | IC50 (nM) | Functional Activity | Reference(s) |

| Serotonin Receptors | |||||||

| 5-HT1A | Human | Brain Membranes | [3H]8-OH-DPAT | 360 - 1300 | Agonist | [1] | |

| 5-HT1B | Human | Brain Membranes | [125I]CYP | 360 - 1300 | Agonist | [1][2] | |

| 5-HT1D | Human | Brain Membranes | 360 - 1300 | [1] | |||

| 5-HT2A | Human | Cloned | 32.1 | Partial Agonist | [3] | ||

| 5-HT2B | Human | Cloned | 28.8 | Antagonist | [3] | ||

| 5-HT2C | Human | Cloned | 3.4 | Partial Agonist | [2][3] | ||

| 5-HT3 | Human | Agonist | [4] | ||||

| 5-HT7 | Human | Agonist | [4] | ||||

| Serotonin Transporter | |||||||

| SERT | Human | Occipital Cortex | [125I]RTI-55 | 230 | Reuptake Inhibitor/Releasing Agent | [4][5] | |

| Adrenergic Receptors | |||||||

| α1-adrenergic | Human | Brain Membranes | 2500 - 24000 | [1] | |||

| α2-adrenergic | Human | Brain Membranes | [3H]rauwolscine | 570 | [1] | ||

| β-adrenergic | Human | Brain Membranes | 2500 - 24000 | [1] | |||

| Dopamine (B1211576) Receptors | |||||||

| Dopamine | Human | Brain Membranes | 2500 - 24000 | [1] | |||

| Other | |||||||

| H1 | [4] | ||||||

| I1 (Imidazoline) | [4] | ||||||

| NET (Norepinephrine Transporter) | [4] |

Effects on Neurotransmitter Levels

In vivo microdialysis studies in rats have demonstrated that mCPP significantly alters the extracellular concentrations of serotonin and, to a lesser extent, dopamine.

| Neurotransmitter | Brain Region | Animal Model | mCPP Dose and Administration | Change in Extracellular Levels | Key Findings | Reference(s) |

| Serotonin | Hippocampus | Spontaneously Hypertensive Rats (SHR) | 0.25 or 2.5 mg/kg, IV | 300-1400% increase | Dose-dependent; effect antagonized by citalopram (B1669093) (SSRI) but not by TTX (sodium channel blocker), suggesting reversal of the serotonin transporter. | [6] |

| Dopamine | Nucleus Accumbens and Striatum | Spontaneously Hypertensive Rats (SHR) and Sprague-Dawley (SD) Rats | 2.5 mg/kg, IV | 125-170% increase | Weaker effect compared to serotonin; appears to be TTX-sensitive. | [6] |

| Dopamine | Hypothalamus | Rats | 5 mg/kg twice daily for 15 days | Decreased levels | Chronic administration led to a decrease in dopamine levels. | [7] |

Signaling Pathways and Functional Effects

The diverse receptor interactions of mCPP translate into a complex array of downstream signaling and functional effects. Its actions are predominantly mediated by the serotonin system, with the 5-HT2C receptor playing a crucial role in many of its behavioral effects, such as anxiety and appetite suppression.[3][4]

Serotonergic System

mCPP acts as an agonist or partial agonist at most serotonin receptors it binds to, with the notable exception of the 5-HT2B receptor, where it acts as an antagonist.[3][4] Its potent activity at 5-HT2C receptors is thought to mediate its anxiogenic and anorectic effects.[3] Furthermore, mCPP not only inhibits the reuptake of serotonin via the serotonin transporter (SERT) but also acts as a serotonin releasing agent.[4][6]

Dopaminergic and Noradrenergic Systems

mCPP's effects on the dopamine system are less pronounced than on the serotonin system. It has weak affinity for dopamine receptors.[1] The observed increase in extracellular dopamine may be an indirect effect, possibly mediated by its actions on serotonin receptors that modulate dopamine release.[6] Similarly, its affinity for adrenergic receptors and the norepinephrine (B1679862) transporter is relatively low.[1][4]

Neuroendocrine Effects

mCPP administration has been shown to induce the release of several hormones, including prolactin, cortisol, and adrenocorticotropic hormone (ACTH).[8][9] These effects are believed to be mediated by its agonistic activity at serotonin receptors, which in turn modulates the hypothalamic-pituitary-adrenal (HPA) axis.

Experimental Protocols

The neurochemical effects of mCPP have been characterized using a variety of in vitro and in vivo techniques. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

Objective: To determine the Ki or IC50 of mCPP at various neurotransmitter receptors.

General Protocol:

-

Membrane Preparation:

-

Brain tissue from humans or rodents is homogenized in a buffered solution.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

-

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of mCPP.

-

The incubation is carried out at a specific temperature and for a set duration to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed to remove any non-specifically bound radioactivity.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of mCPP that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of the brain in awake, freely moving animals.

Objective: To determine the effect of mCPP on extracellular serotonin and dopamine levels.

General Protocol:

-

Surgical Implantation of Microdialysis Probe:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted into the target brain region (e.g., hippocampus, nucleus accumbens).

-

The cannula is secured with dental cement, and the animal is allowed to recover.

-

-

Microdialysis Experiment:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration:

-

mCPP is administered systemically (e.g., intravenously or intraperitoneally) or locally via reverse dialysis.

-

-

Sample Collection and Analysis:

-

Dialysate samples are collected continuously after drug administration.

-

The concentrations of serotonin and dopamine in the samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

-

Data Analysis:

-

Neurotransmitter concentrations are typically expressed as a percentage of the baseline levels.

-

Conclusion

m-Chlorophenylpiperazine is a pharmacologically complex agent with a primary influence on the central serotonergic system. Its ability to interact with multiple serotonin receptor subtypes, in addition to its effects on serotonin transport, makes it a valuable but non-selective research tool. The anxiogenic, anorectic, and neuroendocrine effects of mCPP are largely attributable to its actions at 5-HT2C and other serotonin receptors. A thorough understanding of its neurochemical profile, as detailed in this guide, is essential for the accurate interpretation of studies employing this compound and for the development of more selective serotonergic agents for therapeutic purposes.

References

- 1. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discriminative stimulus properties of mCPP: evidence for a 5-HT2C receptor mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 4. m.psychonautwiki.org [m.psychonautwiki.org]

- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of administration of mCPP on psychological, cognitive, cardiovascular, hormonal and MHPG measurements in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro activity of 1-(3-Chlorophenyl)piperazine

An In-Depth Technical Guide on the In Vitro Activity of 1-(3-Chlorophenyl)piperazine (mCPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound (mCPP), a widely studied psychoactive compound and a metabolite of several antidepressant drugs.[1][2] This document summarizes its binding affinities and functional activities at various neurotransmitter receptors and transporters, details the experimental protocols for key in vitro assays, and illustrates the relevant signaling pathways.

Core Pharmacological Profile

This compound is a serotonin (B10506) (5-HT) receptor agonist with a complex and broad pharmacological profile.[3] It interacts with multiple neurotransmitter systems, including serotonergic, adrenergic, and to a lesser extent, dopaminergic pathways. Its activity is not confined to a single receptor subtype; instead, it exhibits a range of affinities and functional effects across numerous targets.

Quantitative Data Presentation

The in vitro activity of mCPP has been characterized through various binding and functional assays. The following tables summarize the key quantitative data, providing a comparative view of its potency at different molecular targets.

Table 1: Receptor and Transporter Binding Affinities of mCPP

| Target | Radioligand | Tissue/System | IC50 (nM) | Reference |

| Serotonin Receptors | ||||

| 5-HT Receptor Subtypes | Not Specified | Human Brain Membranes | 360 - 1300 | [4] |

| Adrenergic Receptors | ||||

| α2 | [3H]Rauwolscine | Human Brain Membranes | 570 | [4] |

| α1 | Not Specified | Human Brain Membranes | 2500 - 24000 | [4] |

| β | Not Specified | Human Brain Membranes | 2500 - 24000 | [4] |

| Dopamine (B1211576) Receptors | ||||

| General | Not Specified | Human Brain Membranes | 2500 - 24000 | [4] |

| Cholinergic Receptors | ||||

| Muscarinic | Not Specified | Human Brain Membranes | 2500 - 24000 | [4] |

| Serotonin Transporter | ||||

| SERT | [125I]RTI-55 | Human Occipital Cortex | 230 | [5] |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. This section outlines the protocols for key experiments used to characterize the activity of mCPP.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[6]

Objective: To determine the binding affinity (IC50) of mCPP for a target receptor.

Materials:

-

Receptor Source: Membranes prepared from cells expressing the target receptor or from specific brain regions.

-

Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor.

-

Test Compound: this compound (mCPP).

-

Assay Buffer: Buffer solution appropriate for the specific receptor.

-

Wash Buffer: Cold buffer to wash away unbound radioligand.

-

Scintillation Fluid: For detecting radioactivity.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

-

Filtration Apparatus: A cell harvester or similar vacuum filtration system.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Contains receptor membranes and the radioligand.

-

Non-specific Binding: Contains receptor membranes, the radioligand, and a high concentration of an unlabeled competing ligand to saturate the receptors.

-

Test Compound: Contains receptor membranes, the radioligand, and varying concentrations of mCPP.

-

-

Incubation: Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to trap the receptor-bound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of mCPP to determine the IC50 value.

cAMP Functional Assays

Cyclic AMP (cAMP) functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.

Objective: To assess the functional activity of mCPP at Gs- or Gi-coupled receptors by measuring changes in intracellular cAMP levels.

Materials:

-

Cell Line: A cell line expressing the target GPCR.

-

Test Compound: this compound (mCPP).

-

cAMP Assay Kit: A commercial kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Forskolin (B1673556) (for Gi-coupled receptors): An activator of adenylyl cyclase.

-

Agonist (for antagonist mode): A known agonist for the target receptor.

-

Cell Culture Medium and Reagents.

Procedure:

-

Cell Culture: Culture the cells expressing the target receptor to an appropriate density.

-

Assay Preparation: Seed the cells into a 96- or 384-well plate and allow them to attach.

-

Compound Addition:

-

Agonist Mode: Add varying concentrations of mCPP to the cells.

-

Antagonist Mode (for Gs-coupled receptors): Add varying concentrations of mCPP followed by a fixed concentration of a known agonist (typically the EC80).

-

Antagonist Mode (for Gi-coupled receptors): Add varying concentrations of mCPP followed by a fixed concentration of forskolin and a known agonist.

-

-

Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the cAMP concentration using the chosen assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP levels against the log concentration of mCPP to determine the EC50 (half-maximal effective concentration) and the maximum effect (Emax).

-

Antagonist Mode: Plot the inhibition of the agonist- or forskolin-induced cAMP response against the log concentration of mCPP to determine the IC50.

-

Phosphoinositide Hydrolysis Assays

Phosphoinositide (PI) hydrolysis assays are used to measure the activation of Gq-coupled receptors, which stimulate phospholipase C (PLC) and lead to the production of inositol (B14025) phosphates.

Objective: To determine the agonist or antagonist activity of mCPP at Gq-coupled receptors by measuring the accumulation of inositol phosphates.

Materials:

-

Cell Line: A cell line expressing the target Gq-coupled receptor.

-

[3H]myo-inositol: A radiolabeled precursor for phosphoinositide synthesis.

-

Test Compound: this compound (mCPP).

-

LiCl: An inhibitor of inositol monophosphatase to allow for the accumulation of inositol monophosphate.

-

Agonist (for antagonist mode): A known agonist for the target receptor.

-

Anion Exchange Resin: To separate inositol phosphates from other cellular components.

-

Scintillation Fluid and Counter.

Procedure:

-

Cell Labeling: Culture the cells in a medium containing [3H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Assay Setup:

-

Wash the labeled cells and pre-incubate them in a buffer containing LiCl.

-

Agonist Mode: Add varying concentrations of mCPP.

-

Antagonist Mode: Add varying concentrations of mCPP followed by a fixed concentration of a known agonist.

-

-

Incubation: Incubate the cells for a sufficient time to allow for the accumulation of inositol phosphates.

-

Extraction: Stop the reaction by adding an acid (e.g., perchloric acid) and extract the soluble inositol phosphates.

-

Separation: Apply the extracts to an anion exchange column to separate the inositol phosphates.

-

Counting: Elute the inositol phosphates and measure their radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of radioactivity (representing inositol phosphate (B84403) accumulation) against the log concentration of mCPP to determine the EC50 or IC50.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is essential for a clear understanding of the in vitro activity of mCPP.

Caption: Gq-coupled receptor signaling pathway activated by mCPP.

Caption: General workflow for a radioligand binding assay.

Caption: General workflow for a cAMP functional assay.

Conclusion

This compound exhibits a multifaceted in vitro pharmacological profile, primarily characterized by its interaction with serotonin receptors. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working with this compound. The provided workflows and signaling pathway diagrams offer a visual aid to understanding the experimental procedures and the compound's mechanism of action. This comprehensive information is intended to facilitate further research into the complex pharmacology of mCPP and related compounds.

References

- 1. This compound | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Discovery and Pharmacological Profile of m-Chlorophenylpiperazine (mCPP): A Technical Guide

Introduction

meta-Chlorophenylpiperazine (mCPP) is a psychoactive compound of the phenylpiperazine class that has a complex history in pharmacological research. Initially identified as a major active metabolite of the antidepressant drug trazodone (B27368), it was subsequently investigated as a pharmacological tool to probe the serotonin (B10506) (5-HT) system.[1] Its promiscuous binding profile across various serotonin receptor subtypes has made it a subject of extensive research to understand the nuances of serotonergic neurotransmission. This technical guide provides an in-depth overview of the discovery, history, and detailed pharmacology of mCPP for researchers, scientists, and drug development professionals.

Discovery and History

The first synthesis of mCPP is attributed to Thomas H. Wicker Jr. in his 1951 doctoral work at the University of Florida, where it was explored as part of a series of potential novel antihistamines. However, its significance in neuroscience research grew substantially with the understanding of its metabolic relationship with trazodone. It was discovered that trazodone is metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to form mCPP.

In the mid-2000s, mCPP emerged as a designer drug, often found in pills marketed as "ecstasy."[2] Despite this, its subjective effects are generally considered unpleasant, with users reporting anxiety and headaches, which has limited its recreational use.[3]

Synthesis

The synthesis of 1-(3-chlorophenyl)piperazine can be achieved through the reaction of 3-chloroaniline (B41212) with bis(2-chloroethyl)amine (B1207034) hydrochloride in a suitable solvent like xylene under reflux conditions. An alternative method involves the reaction of 3-chloroaniline with diethanolamine (B148213) in the presence of a dehydrating agent.

Pharmacological Profile

mCPP is a non-selective serotonin receptor agonist with varying affinities and functional activities across a range of 5-HT receptor subtypes. It also interacts with other neurotransmitter systems, contributing to its complex pharmacological profile.

Receptor Binding Affinity

Radioligand binding assays have been instrumental in characterizing the affinity of mCPP for various neurotransmitter receptors. The following table summarizes the binding affinities (Ki) of mCPP for a range of human serotonin receptor subtypes.

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 130 |

| 5-HT1B | 160 |

| 5-HT1D | 200 |

| 5-HT2A | 32.1 |

| 5-HT2B | 28.8 |

| 5-HT2C | 3.4 |

| 5-HT3 | 360 - 1300 (IC50) |

| 5-HT7 | 100 |

| Serotonin Transporter (SERT) | 230 (IC50) |

Note: Data compiled from multiple sources. Ki values represent the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand. IC50 values represent the concentration of a drug that inhibits a specific response by 50%.

Functional Activity

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. The following table summarizes the functional activity (EC50/IC50) of mCPP at key serotonin receptors.

| Receptor Subtype | Assay Type | Functional Activity | EC50/IC50 (nM) |

| 5-HT1A | [35S]GTPγS Binding | Partial Agonist | ~500 |

| 5-HT2A | Phosphoinositide Hydrolysis | Partial Agonist | ~1000 |

| 5-HT2C | Phosphoinositide Hydrolysis | Agonist | ~100 |

Note: Data compiled from multiple sources. EC50 represents the concentration of a drug that gives half-maximal response. IC50 represents the concentration of a drug that inhibits a specific response by 50%.

Signaling Pathways

The interaction of mCPP with serotonin receptors initiates a cascade of intracellular signaling events. The primary signaling pathways for the most relevant 5-HT receptors are detailed below.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[2][3][4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and an inhibitory effect on neuronal firing.[2]

Caption: 5-HT1A receptor signaling pathway activated by mCPP.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a GPCR that couples to the Gq/11 G-protein.[5][6][7] Upon activation, Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[6][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. msudenver.edu [msudenver.edu]

The Nexus of Structure and Activity: A Technical Guide to 1-(3-Chlorophenyl)piperazine Derivatives in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)piperazine (mCPP) is a psychoactive compound belonging to the phenylpiperazine class of drugs. Initially developed for research purposes, it has become a crucial pharmacological tool for interrogating the serotonergic system due to its broad-spectrum affinity for various serotonin (B10506) (5-HT) receptor subtypes. mCPP itself is a non-selective ligand, exhibiting significant affinity for 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C receptors, among others. This promiscuity, while limiting its therapeutic potential, makes the mCPP scaffold a versatile and highly valuable starting point for designing more selective and potent ligands targeting specific receptors implicated in a range of neuropsychiatric disorders, including anxiety, depression, and psychosis.[1][2][3]

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of mCPP derivatives. It summarizes key quantitative data, details common experimental protocols for their synthesis and evaluation, and visualizes the underlying biological pathways and experimental workflows.

Core Scaffold and Pharmacophore Analysis

The archetypal structure of these derivatives consists of three key components that can be systematically modified to modulate pharmacological activity:

-

The Arylpiperazine Moiety: The this compound unit is the foundational pharmacophore. Modifications to the phenyl ring, such as altering the position or nature of the halogen substituent (e.g., moving the chlorine to the 2- or 4-position, or replacing it with fluorine or a trifluoromethyl group), can significantly impact receptor affinity and selectivity.

-

The Alkyl Spacer: A flexible alkyl chain of varying length (typically 2 to 6 carbons) connects the N4-nitrogen of the piperazine (B1678402) ring to a terminal group. The length and rigidity of this linker are critical determinants of affinity, particularly for distinguishing between different 5-HT receptor subtypes.

-

The Terminal Moiety: This is the most varied component and offers the greatest opportunity for tuning the pharmacological profile. A wide array of cyclic and acyclic structures, often containing amide, imide, or other heterocyclic systems, are appended here to achieve desired potency, selectivity, and functional activity (agonist, antagonist, or partial agonist).

Quantitative Structure-Activity Relationship (SAR)

The following tables summarize the binding affinities (Ki, in nanomolars) of representative long-chain arylpiperazine derivatives at key serotonin and dopamine (B1211576) receptors. The data illustrates how systematic structural modifications influence receptor binding. Lower Ki values indicate higher binding affinity.

Table 1: SAR of Trazodone Analogs with Varying Linker Length

Trazodone is a well-known antidepressant that contains the mCPP moiety. Extending the propyl linker to a hexyl chain dramatically shifts the affinity profile from 5-HT2A towards the 5-HT1A receptor.

| Compound | Core Structure | Linker (n) | Terminal Moiety | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) |

| Trazodone | This compound | 3 | s-Triazolo[4,3-a]pyridin-3-one | Moderate | High | Moderate |

| 7a·HCl | This compound | 6 | s-Triazolo[4,3-a]pyridin-3-one | 16 | Lower than Trazodone | 278 |

Data synthesized from literature, highlighting the principle of linker length modification.[4]

Table 2: Influence of Terminal Moiety on Receptor Affinity

This table showcases derivatives where the this compound core and a propyl linker are kept constant, while the terminal group is varied. This demonstrates the profound impact of the terminal moiety on receptor affinity and selectivity.

| Compound ID | Core Structure | Terminal Moiety | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | α1 Ki (nM) |

| Derivative A | This compound | Phenyl-hydantoin | 45.8 | >1000 | 25.1 |

| Derivative B | This compound | Naphthyl-hydantoin | 78.5 | >1000 | 11.9 |

| Derivative C | This compound | Hydroxypropyl-phenyl-hydantoin | 313 | >1000 | 18.6 |

Data adapted from studies on phenylpiperazine-hydantoin derivatives to illustrate the impact of the terminal group.[5]

Signaling Pathways and Experimental Workflows

Visualizations are critical for understanding the complex biological systems and research processes involved in SAR studies. The following diagrams, rendered using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Serotonin 5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately modulates neuronal excitability.

Caption: Simplified 5-HT1A receptor signaling cascade.

SAR Experimental Workflow

The process of conducting a structure-activity relationship study involves a logical progression from chemical synthesis to biological evaluation.

References

- 1. Design and synthesis of long-chain arylpiperazines with mixed affinity for serotonin transporter (SERT) and 5-HT(1A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Role of m-Chlorophenylpiperazine (mCPP) in Elucidating Serotonergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

meta-Chlorophenylpiperazine (mCPP) is a psychoactive compound of the phenylpiperazine class that has been instrumental as a pharmacological tool for investigating the complexities of the serotonergic system.[1] Initially developed in the late 1970s, its broad and complex pharmacodynamic profile has made it a valuable, albeit challenging, probe for dissecting the roles of various serotonin (B10506) (5-HT) receptor subtypes in both normal physiological processes and neuropsychiatric disorders.[1] This technical guide provides an in-depth overview of mCPP's mechanism of action, its application in experimental paradigms, and detailed protocols for its use in research settings.

Mechanism of Action and Receptor Profile

mCPP exhibits a complex pharmacology, acting as a non-selective agonist at multiple serotonin receptors, with additional effects on serotonin transport.[1][2] It also possesses affinity for adrenergic and histamine (B1213489) receptors, which should be considered when interpreting experimental results.[1][2]

Receptor Binding Affinity

mCPP's affinity for various neurotransmitter receptors has been characterized in numerous studies. The following table summarizes its binding affinities (Ki values) for key human serotonin receptor subtypes and other targets. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Mean Ki (nM) | Reference(s) |

| Serotonin Receptors | ||

| 5-HT1A | 130 - 1950 | [1][2][3] |

| 5-HT1B | 30 - 132 | [1][3] |

| 5-HT1D | 282 | [1][3] |

| 5-HT2A | 32.1 - 269 | [1][3] |

| 5-HT2B | 28.8 | [1] |

| 5-HT2C | 3.4 - 62 | [1][3] |

| 5-HT3 | >1000 | [1] |

| 5-HT7 | - | - |

| SERT (Serotonin Transporter) | 121 - 230 | [1][4] |

| Other Receptors | ||

| α1-adrenergic | >2500 | [1][5] |

| α2-adrenergic | 570 | [5] |

| H1 (Histamine) | - | - |

| NET (Norepinephrine Transporter) | - | - |

Note: Ki values can vary between studies due to different experimental conditions.

Functional Activity